molecular formula C16H17NO2 B268004 N-(3-ethoxyphenyl)-4-methylbenzamide

N-(3-ethoxyphenyl)-4-methylbenzamide

Cat. No.: B268004
M. Wt: 255.31 g/mol
InChI Key: AEZGLAHISXOXRH-UHFFFAOYSA-N
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Description

Fundamental Molecular Structure

N-(3-ethoxyphenyl)-4-methylbenzamide possesses a molecular formula of C₁₆H₁₇NO₂ and exhibits a characteristic benzamide architecture. The compound features two distinct aromatic ring systems connected through an amide functional group, with the ethoxy substituent positioned at the meta location of the phenyl ring attached to the nitrogen atom. The structural framework consists of a 4-methylbenzoyl moiety linked to a 3-ethoxyphenyl amine through the carbonyl carbon, creating a planar or near-planar amide linkage that serves as the central connecting unit between the two aromatic systems.

The molecular geometry demonstrates significant conformational preferences that influence the overall three-dimensional structure. The ethoxy group at the meta position introduces specific steric and electronic effects that alter the electron density distribution across the aromatic system. This substitution pattern creates distinct molecular regions with varying electronic properties, contributing to the compound's unique chemical behavior and potential intermolecular interactions.

Crystallographic Parameters and Packing Arrangements

Crystallographic analysis of related benzamide derivatives provides valuable insights into the expected structural characteristics of this compound. Similar compounds in the benzamide family exhibit specific crystallographic parameters that reflect their molecular symmetry and packing preferences. For instance, N-(3-methoxyphenyl)-4-methylbenzamide, a closely related structural analog, demonstrates characteristic crystallographic behavior that can be extrapolated to understand the target compound.

The crystallographic data for analogous compounds reveals important structural features. N-(4-ethoxyphenyl)-3-oxobutanamide crystallizes with specific unit cell parameters: a = 16.4113 (8) Å, b = 4.9076 (3) Å, c = 28.8889 (15) Å in the orthorhombic space group Pca2₁. These crystallographic parameters indicate that ethoxy-substituted phenyl compounds tend to adopt specific packing arrangements that maximize intermolecular interactions while minimizing steric hindrance.

The crystal packing of benzamide derivatives typically involves extensive hydrogen bonding networks. In related structures, intermolecular N—H···O hydrogen bonds form the primary stabilizing interactions, often creating dimeric or chain-like assemblies. These hydrogen bonds involve the amide nitrogen as the donor and the carbonyl oxygen as the acceptor, with typical N···O distances ranging from 2.95 to 3.00 Å.

Intermolecular Interactions and Supramolecular Assembly

The supramolecular architecture of this compound involves multiple types of intermolecular interactions that contribute to crystal stability. Primary interactions include classical N—H···O hydrogen bonds between amide groups, which form the backbone of the crystal packing structure. These interactions create characteristic motifs such as centrosymmetric dimers or extended chain structures.

Secondary interactions involve C—H···O contacts between aromatic hydrogen atoms and carbonyl oxygen atoms. In related structures, these interactions contribute additional stability to the crystal lattice with typical C···O distances ranging from 3.2 to 3.5 Å. The presence of the ethoxy group introduces additional possibilities for C—H···O interactions involving the ethyl portion of the substituent.

π-π stacking interactions between aromatic rings represent another important structural feature. The planar or near-planar geometry of the benzamide framework facilitates favorable π-π overlap between parallel aromatic systems, with typical centroid-centroid distances of approximately 3.5 to 4.0 Å. The methyl and ethoxy substituents influence the strength and geometry of these π-π interactions through steric and electronic effects.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-(3-ethoxyphenyl)-4-methylbenzamide

InChI

InChI=1S/C16H17NO2/c1-3-19-15-6-4-5-14(11-15)17-16(18)13-9-7-12(2)8-10-13/h4-11H,3H2,1-2H3,(H,17,18)

InChI Key

AEZGLAHISXOXRH-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Kinase Inhibitors

Compounds sharing the 4-methylbenzamide core but differing in substituents exhibit varied kinase inhibition profiles:

Table 1: Kinase Inhibitors Based on 4-Methylbenzamide Core

Compound Substituent Target Kinases Key Findings Reference
N-(3-Trifluoromethyl-phenyl)-4-methylbenzamide (7–9, 13, 15) 3-Trifluoromethyl-phenyl PDGFRα, Abl, BRAF, VEGFR1 Demonstrated in vitro and in silico kinase inhibition; designed to mimic ATP-competitive inhibitors .
Inhibitor 153 Imidazo[1,2-a]pyridin-3-yl ethynyl ABLT315I High efficacy against ABLT315I mutants but low oral bioavailability in rats .

Key Insight : The trifluoromethyl group in compound 7–9 enhances hydrophobic interactions with kinase active sites, while the ethynyl linker in inhibitor 153 improves target engagement but compromises bioavailability .

HDAC Inhibitors

HDAC inhibitors with 4-methylbenzamide moieties show isoform selectivity dependent on substituents:

Table 2: HDAC Inhibitors with 4-Methylbenzamide Moiety

Compound Substituent HDAC1/HDAC3 Selectivity Ratio Notes Reference
109 6-(2-Aminophenylamino)-6-oxohexyl 6-fold Slow binding kinetics; potential for sustained activity .
136 6-(2-Amino-4-fluorophenylamino)-6-oxohexyl 3-fold Fluorine substitution reduces HDAC1 selectivity compared to 109 .

Key Insight : Electron-withdrawing groups (e.g., fluorine in 136) alter HDAC isoform selectivity, highlighting the role of substituent electronics in modulating enzyme interactions .

Pharmacokinetic and Physicochemical Properties

Bioavailability and Species Specificity
  • EPPTB (N-(3-Ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide) : A TAAR1 antagonist with potent activity in mice but inactive in humans and rats due to species-specific receptor interactions. Poor pharmacokinetics limit its in vivo utility .
  • Inhibitor 153 : Despite strong target affinity, low oral bioavailability in rats underscores the challenge of balancing structural complexity with absorption .
Physicochemical Data

Table 3: Physicochemical Properties of Selected Analogs

Compound Melting Point (°C) Yield (%) Solubility/Stability Notes Reference
N-(3,5-Bis(4-chlorophenyl)pyrazole)-4-methylbenzamide (5k) 215–217 70 Stable crystalline form; moderate solubility in DMSO .
N-(2-Iodophenyl)-4-methylbenzamide Not reported Industrial grade (99% purity) Used in agrochemicals and APIs; REACH/ISO certified .

Key Insight : Halogen substituents (e.g., chlorine, iodine) enhance thermal stability and industrial applicability but may reduce aqueous solubility .

Functional Group Impact on Activity

  • Ethoxy vs. Methoxy Groups :
    • N-(4-Methoxyphenyl)benzamide derivatives (e.g., CAS 60561-71-9) are utilized in agrochemicals, whereas the ethoxy group in N-(3-ethoxyphenyl)-4-methylbenzamide may offer improved metabolic stability due to reduced oxidative susceptibility .
  • Acyl Thiourea Linkers :
    • Pyrazoline-linked acyl thiourea derivatives (e.g., 5k–5n) exhibit broad-spectrum antimicrobial activity, with fluorophenyl groups enhancing potency against Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-ethoxyphenyl)-4-methylbenzamide, and how can reaction conditions be optimized for purity?

  • Methodology : The compound is typically synthesized via amidation between 4-methylbenzoyl chloride and 3-ethoxyaniline under basic conditions (e.g., using triethylamine or pyridine as a base in anhydrous dichloromethane). Optimization involves controlling stoichiometry, reaction temperature (0–25°C), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Characterization : Confirmation via 1H^1H and 13C^{13}C NMR, IR spectroscopy (amide C=O stretch ~1650 cm1^{-1}), and mass spectrometry (ESI-MS for molecular ion peak) .

Q. How can researchers validate the molecular structure of this compound using crystallography?

  • Technique : Single-crystal X-ray diffraction (SXRD) using programs like SHELXL for refinement. Key parameters include bond lengths (amide C-N ~1.33 Å) and angles, with ORTEP-3 for graphical representation .
  • Validation : Compare experimental data with computational models (e.g., density functional theory) to resolve discrepancies in torsion angles or hydrogen bonding .

Advanced Research Questions

Q. What experimental strategies address species-specific discrepancies in TAAR1 antagonism observed with this compound (EPPTB)?

  • In Vitro vs. In Vivo : EPPTB shows high potency for mouse TAAR1 (IC50_{50} ~10 nM) but poor activity in human isoforms. Use species-specific receptor mutants or chimeric constructs to identify critical binding residues .
  • Pharmacokinetics : Improve bioavailability via prodrug strategies (e.g., esterification of the ethoxy group) or nanoformulation to enhance CNS penetration .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

  • Data Analysis : Perform meta-analysis of dose-response curves across studies, focusing on assay conditions (e.g., cell lines, incubation time). For example, conflicting cytotoxicity results may arise from differing ATP-based vs. resazurin assays .
  • Structural Modifications : Systematically vary substituents (e.g., replacing ethoxy with methoxy) to correlate electronic effects (Hammett σ values) with receptor binding .

Q. What methodologies are recommended for studying the compound’s interactions with non-olfactory GPCRs beyond TAAR1/5?

  • Screening : Use β-arrestin recruitment assays (e.g., BRET/FRET) or calcium flux assays in GPCR-overexpressing HEK293 cells. Cross-validate with radioligand displacement (e.g., 3H^3H-spiperone for dopamine receptors) .
  • Computational Docking : Employ Schrödinger Glide or AutoDock Vina to predict binding poses, focusing on hydrophobic interactions with the benzamide core .

Methodological Challenges

Q. How can impurities in this compound synthesis be identified and mitigated?

  • Analytical Tools : HPLC-MS with C18 columns (gradient: 5–95% acetonitrile/water) to detect byproducts like unreacted aniline or hydrolyzed esters.
  • Process Optimization : Use scavengers (e.g., polymer-bound sulfonic acid) to trap excess acyl chloride or switch to flow chemistry for precise stoichiometric control .

Q. What are the best practices for ensuring reproducibility in crystallographic studies of this compound?

  • Crystallization : Optimize solvent systems (e.g., DMSO/water diffusion) to grow high-quality crystals. Avoid polymorphic variations by controlling cooling rates .
  • Data Reporting : Deposit raw diffraction data in repositories (e.g., Cambridge Structural Database) and include R-factors, completeness, and refinement residuals in publications .

Comparative Studies

Q. How does this compound compare to structurally similar TAAR1 antagonists in terms of selectivity?

  • SAR Analysis : Replace the ethoxy group with halogens (e.g., Cl, Br) to assess steric vs. electronic effects. For example, 3-chloro analogs show reduced off-target activity at serotonin receptors .
  • Selectivity Profiling : Screen against GPCR panels (e.g., Eurofins Cerep) to quantify binding affinities for adrenergic, dopaminergic, and histaminergic receptors .

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